molecular formula C13H18O6 B12860570 3-O-Benzyl-D-mannose

3-O-Benzyl-D-mannose

Cat. No.: B12860570
M. Wt: 270.28 g/mol
InChI Key: RAEXDMCULJOFDK-FDYHWXHSSA-N
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Description

3-O-Benzyl-D-mannose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of a benzyl group attached to the third carbon of the mannose molecule. The benzylation of mannose enhances its chemical properties, making it a valuable intermediate in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-D-mannose typically involves the selective protection and deprotection of hydroxyl groups on the mannose molecule. One common method starts with D-mannitol, which undergoes a series of reactions including benzylation and oxidation to yield this compound . The reaction conditions often involve the use of catalysts such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzyl-D-mannose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like Collins reagent (CrO3·2Py) are used.

    Reduction: Sodium borohydride (NaBH4) is commonly employed.

    Substitution: Benzyl bromide (C6H5CH2Br) under basic conditions.

Major Products: The major products formed from these reactions include various benzylated derivatives and deprotected mannose molecules, which are useful intermediates in further synthetic applications .

Scientific Research Applications

3-O-Benzyl-D-mannose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Benzyl-D-mannose involves its interaction with specific molecular targets. In biological systems, it can inhibit bacterial adhesion by mimicking the structure of natural mannose, thereby preventing infections . The benzyl group enhances its binding affinity and stability, making it a potent inhibitor in various biological assays.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-mannose
  • 3-O-Methyl-D-mannose
  • 3-O-Benzyl-D-glucose

Comparison: Compared to its analogs, 3-O-Benzyl-D-mannose exhibits unique properties due to the specific positioning of the benzyl group. This positioning influences its reactivity and binding affinity in biological systems. For instance, this compound has been shown to have higher selectivity in glycosylation reactions compared to its tetra-benzylated counterpart .

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-phenylmethoxyhexanal

InChI

InChI=1S/C13H18O6/c14-6-10(16)12(18)13(11(17)7-15)19-8-9-4-2-1-3-5-9/h1-5,7,10-14,16-18H,6,8H2/t10-,11-,12-,13-/m1/s1

InChI Key

RAEXDMCULJOFDK-FDYHWXHSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

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